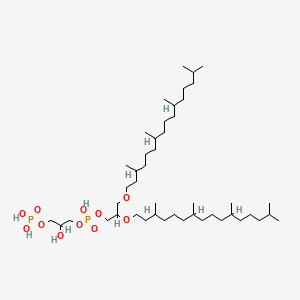
2,3-Pgp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Pgp is a complex organic compound with the molecular formula C46H96O11P2. It is characterized by its unique structure, which includes multiple tetramethylhexadecoxy groups and a phosphonooxypropyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Pgp typically involves multiple steps. The initial step often includes the preparation of the tetramethylhexadecoxy groups, which are then attached to a propyl backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to maximize yield and minimize impurities, ensuring that the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
2,3-Pgp can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
科学的研究の応用
2,3-Pgp has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex chemical reactions.
Biology: Investigated for its potential role in biological membranes and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential therapeutic applications, including its use in targeted drug delivery and as a component in novel pharmaceutical formulations.
Industry: Utilized in the development of advanced materials, such as specialized coatings and surfactants.
作用機序
The mechanism of action of 2,3-Pgp involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with lipid membranes, potentially altering their properties and affecting cellular processes. The phosphonooxypropyl group may also play a role in modulating enzymatic activities and signaling pathways .
類似化合物との比較
Similar Compounds
3,7,11,15-Tetramethyl-2-hexadecen-1-ol: A related compound with a similar tetramethylhexadecoxy structure but lacking the phosphonooxypropyl group.
3,7,11,15-Tetramethyl-1,2,3-hexadecanetriol: Another similar compound with multiple hydroxyl groups but without the phosphonooxypropyl group.
2-Hexadecene, 3,7,11,15-tetramethyl-: A compound with a similar hydrocarbon backbone but different functional groups.
Uniqueness
What sets 2,3-Pgp apart from these similar compounds is its unique combination of tetramethylhexadecoxy and phosphonooxypropyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
2679-48-3 |
|---|---|
分子式 |
C46H96O11P2 |
分子量 |
887.2 g/mol |
IUPAC名 |
2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl (2-hydroxy-3-phosphonooxypropyl) hydrogen phosphate |
InChI |
InChI=1S/C46H96O11P2/c1-37(2)17-11-19-39(5)21-13-23-41(7)25-15-27-43(9)29-31-53-35-46(36-57-59(51,52)56-34-45(47)33-55-58(48,49)50)54-32-30-44(10)28-16-26-42(8)24-14-22-40(6)20-12-18-38(3)4/h37-47H,11-36H2,1-10H3,(H,51,52)(H2,48,49,50) |
InChIキー |
TZXJQSKPTCRGCA-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCC(COP(=O)(O)O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCC(COP(=O)(O)O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
同義語 |
2,3-diphytanyl-sn-glycerol-1-phospho-3'-sn-glycerol 1'-phosphate 2,3-PGP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-({[(2R,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}METHYL)OXAN-2-YL (4AS,6AS,6BR,9R,10S,12AR)-10-{[(2S,3R,4S,5S)-3-{[(2S,3R,4R,5S,6S)-3,5-DIHYDROXY-6-METHYL-4-{[(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}OXAN-2-YL]OXY}-4,5-DIHYDROXYOXAN-2-YL]OXY}-9-(HYDROXYMETHYL)-2,2,6A,6B,9,12A-HEXAMETHYL-1,3,4,5,6,7,8,8A,10,11,12,12B,13,14B-TETRADECAHYDROPICENE-4A-CARBOXYLATE](/img/structure/B1231834.png)
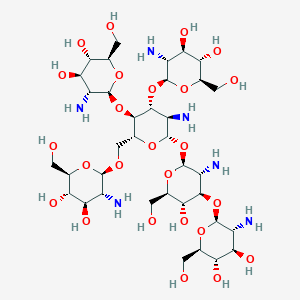
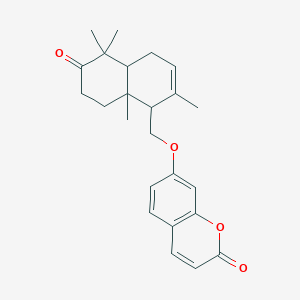
![N'-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(cyclopentylamino)-2-oxoethyl]-N-(5-methyl-3-isoxazolyl)butanediamide](/img/structure/B1231839.png)
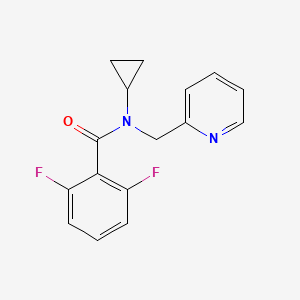
![N-[2-(3-fluorophenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B1231842.png)
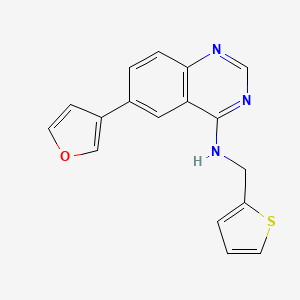
![6-[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl]-5-thieno[2,3-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1231847.png)
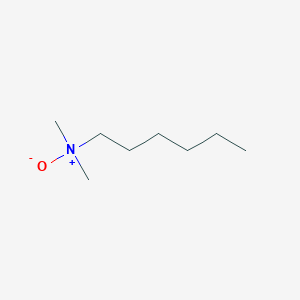
![5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-diphenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1231851.png)
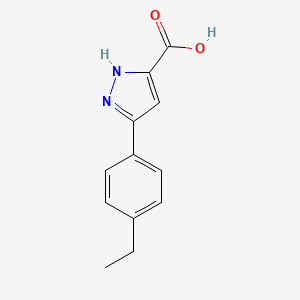
![1-[2-[(4-Chlorophenyl)thio]ethyl]-3-(4-methylphenyl)thiourea](/img/structure/B1231854.png)
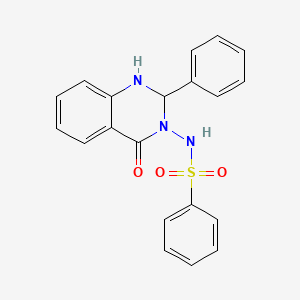
![15-Ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde](/img/structure/B1231857.png)
